molecular formula C17H18N6O2 B2510710 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide CAS No. 1448124-60-4

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No. B2510710
CAS RN: 1448124-60-4
M. Wt: 338.371
InChI Key: MPGGOBBGXOSVEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of bromine as a cyclic reagent to achieve isolated yields of 66% and 63% respectively . This suggests that a similar approach could potentially be used for the synthesis of "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide". The process typically includes the formation of a pyrimidinyl core followed by the attachment of a phenoxy propanamide moiety.

Molecular Structure Analysis

The molecular structures of the compounds in the papers were determined using X-ray diffraction, which provided detailed crystallographic data . These data include information on the space group, cell dimensions, and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal. Such analysis is essential for the compound as well, as it can reveal the molecular conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide" are not detailed in the provided papers, the described compounds undergo reactions typical of organic synthesis, such as halogenation, etherification, and amide formation . These reactions are likely relevant to the synthesis and functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds include their molecular weight, density, and crystal system . These properties are indicative of the compound's stability, solubility, and suitability for formulation as a herbicide. The herbicidal activity mentioned in the papers also implies that the compound may possess similar properties that could be explored for agricultural applications.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-5-4-6-14(12(11)2)25-13(3)17(24)22-15-7-16(20-9-19-15)23-10-18-8-21-23/h4-10,13H,1-3H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGGOBBGXOSVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide

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